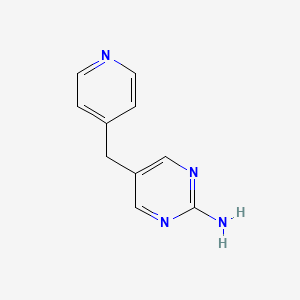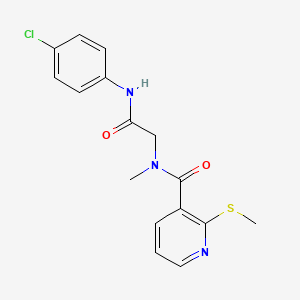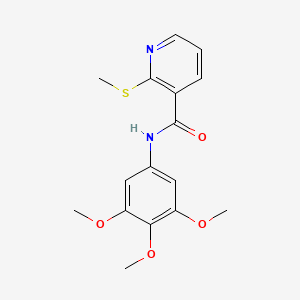![molecular formula C10H14N4 B13350502 3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B13350502.png)
3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions, such as using a palladium-catalyzed amide coupling reaction . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
化学反応の分析
Types of Reactions
3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with altered oxidation states.
科学的研究の応用
3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The compound’s structure allows it to bind to active sites and interfere with the normal function of target molecules.
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the core structure but lacks the propan-1-amine side chain.
Imidazo[4,5-c]pyridine: Similar core structure with different substitution patterns.
Imidazo[1,2-a]pyridine: Different isomeric form with distinct chemical properties.
Uniqueness
3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of the propan-1-amine side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H14N4 |
|---|---|
分子量 |
190.25 g/mol |
IUPAC名 |
3-(2-methylimidazo[4,5-b]pyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H14N4/c1-8-13-9-4-2-6-12-10(9)14(8)7-3-5-11/h2,4,6H,3,5,7,11H2,1H3 |
InChIキー |
YYKGFVHBDDQGMB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1CCCN)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


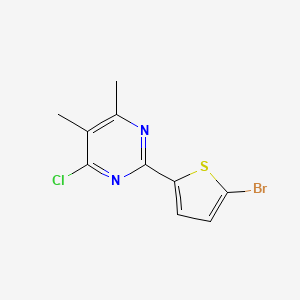
![2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13350425.png)

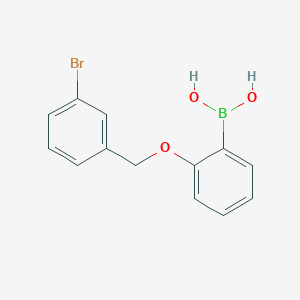
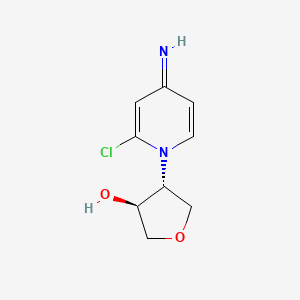
![7-Methoxy-2',3'-dihydro-3H-spiro[isobenzofuran-1,1'-phenalen]-3-one](/img/structure/B13350446.png)

![tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate](/img/structure/B13350448.png)
![6-Benzyl-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350459.png)
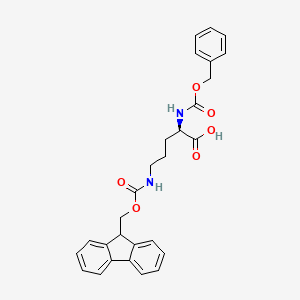
![1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine](/img/structure/B13350472.png)
